molecular formula C14H10ClNO4 B506844 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one CAS No. 356099-55-3

5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one

Cat. No. B506844
CAS RN: 356099-55-3
M. Wt: 291.68g/mol
InChI Key: OSJMDKCPZXXNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one is a synthetic compound that belongs to the indolinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one involves the inhibition of the PI3K/Akt/mTOR signaling pathway. The compound binds to the ATP-binding site of mTOR and prevents its phosphorylation, thus inhibiting downstream signaling cascades that promote cell growth and survival. Additionally, it induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one have been extensively studied in vitro and in vivo. The compound has been found to inhibit cell proliferation and induce apoptosis in cancer cells. Moreover, it exhibits anti-inflammatory and antioxidant properties, reducing oxidative stress and inflammation in various tissues. The compound has also been shown to have a neuroprotective effect, protecting neurons from oxidative damage and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one in lab experiments include its high potency and selectivity against cancer cells, its anti-inflammatory and antioxidant properties, and its neuroprotective effect. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in in vivo studies. Moreover, the compound's mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and downstream signaling pathways.

Future Directions

For the research on 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one include the development of more efficient synthesis methods to improve the yield and purity of the compound. Moreover, further studies are needed to investigate the compound's mechanism of action in more detail, including its molecular targets and downstream signaling pathways. Additionally, the compound's potential applications in the treatment of inflammatory diseases and neurodegenerative disorders should be explored further. Finally, the compound's pharmacokinetic and pharmacodynamic properties should be investigated to determine its suitability for clinical use.

Synthesis Methods

The synthesis of 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one involves the reaction of 5-chloroindoline-2,3-dione with furan-2-carbaldehyde and ethyl cyanoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and a cyclization step to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. Moreover, it has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-8-3-4-10-9(6-8)14(19,13(18)16-10)7-11(17)12-2-1-5-20-12/h1-6,19H,7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJMDKCPZXXNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one

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